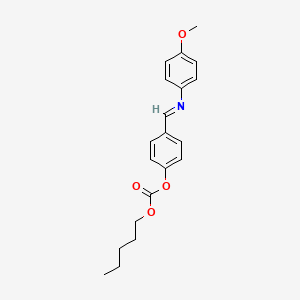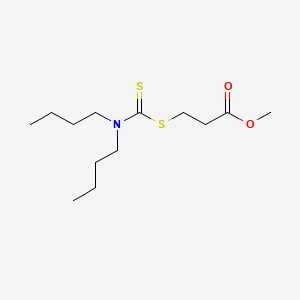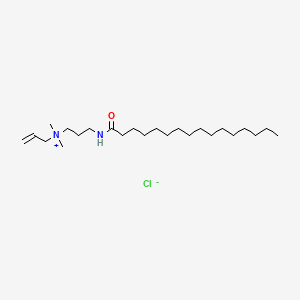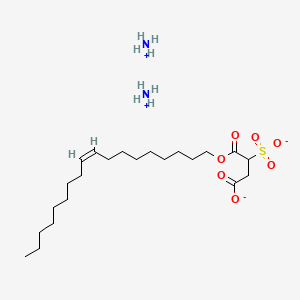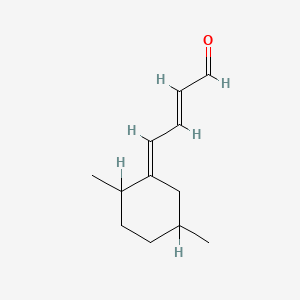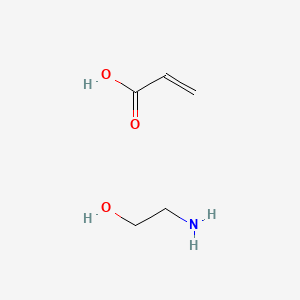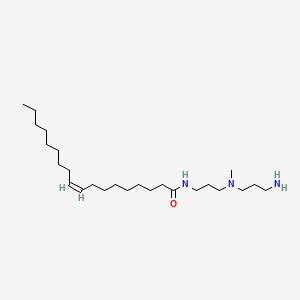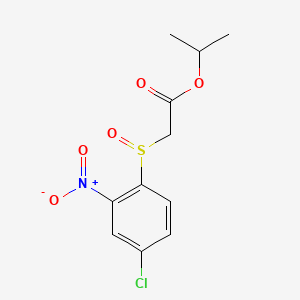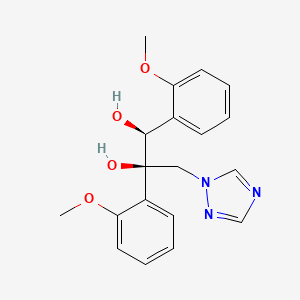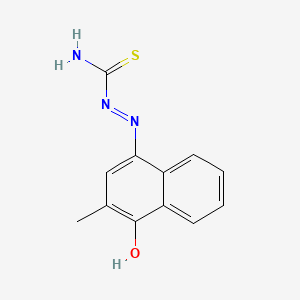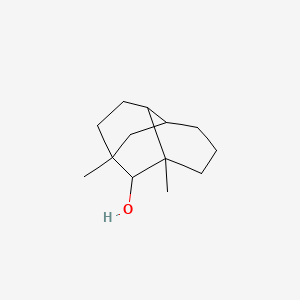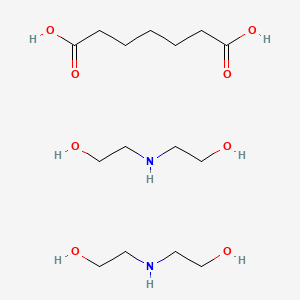
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) heptanedioate typically involves the reaction of heptanedioic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving heptanedioic acid in a suitable solvent.
- Adding bis(2-hydroxyethyl)amine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(bis(2-hydroxyethyl)ammonium) heptanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of environmentally friendly lubricants and additives.
Mechanism of Action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: Another compound with similar properties, used as an environmentally friendly lubricant and additive.
Bis(2-hydroxyethyl)ammonium oleate: Known for its use in similar applications as bis(bis(2-hydroxyethyl)ammonium) heptanedioate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
85029-96-5 |
|---|---|
Molecular Formula |
C15H34N2O8 |
Molecular Weight |
370.44 g/mol |
IUPAC Name |
heptanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H12O4.2C4H11NO2/c8-6(9)4-2-1-3-5-7(10)11;2*6-3-1-5-2-4-7/h1-5H2,(H,8,9)(H,10,11);2*5-7H,1-4H2 |
InChI Key |
OLRWJLYTZWCENN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


